1-Propyl-1H-imidazole-4-carboxylic acid
Overview
Description
1-Propyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that contains an imidazole ring substituted with a propyl group at the nitrogen atom and a carboxylic acid group at the fourth position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the preparation of the imidazole ring. Common starting materials include glyoxal, ammonia, and formaldehyde.
Cyclization: The imidazole ring is formed through a cyclization reaction, often catalyzed by acids or bases.
Substitution: The propyl group is introduced via alkylation of the nitrogen atom using propyl halides under basic conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the reaction of the imidazole derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production methods may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group or other substituents on the imidazole ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.
Major Products:
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Imidazole derivatives with reduced functional groups.
Substitution: Imidazole derivatives with different substituents replacing the original groups.
Mechanism of Action
Target of Action
1-Propyl-1H-imidazole-4-carboxylic acid is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been known to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known for their diverse modes of action depending on the specific derivative and its biological activity . For instance, some imidazole derivatives interact with specific enzymes or receptors, leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways depending on their specific biological activities .
Result of Action
Imidazole derivatives are known to induce various molecular and cellular effects depending on their specific biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Scientific Research Applications
1-Propyl-1H-imidazole-4-carboxylic acid has various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as coordination polymers and catalysts.
Comparison with Similar Compounds
- 1-Methyl-1H-imidazole-4-carboxylic acid
- 1-Ethyl-1H-imidazole-4-carboxylic acid
- 1-Butyl-1H-imidazole-4-carboxylic acid
Comparison: 1-Propyl-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-propylimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-9-4-6(7(10)11)8-5-9/h4-5H,2-3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYXIPLZTRNTDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567518 | |
Record name | 1-Propyl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149096-35-5 | |
Record name | 1-Propyl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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